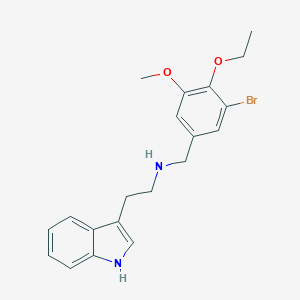![molecular formula C17H21ClN2O4S B283254 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide](/img/structure/B283254.png)
4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in the field of medicine. It is a sulfonamide derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and antibacterial therapy.
Wirkmechanismus
The mechanism of action of 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a crucial role in tumor growth and metastasis. It also inhibits the activity of bacterial topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation and migration. In bacteria, it disrupts DNA replication and cell division, leading to bacterial cell death. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide in lab experiments is its potent inhibitory activity against cancer cells and bacteria. It also has good solubility in water and other solvents, making it easy to use in various assays. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide. One area of research is the development of more potent and selective analogs of this compound that can be used as cancer therapeutics or antibacterial agents. Another area of research is the investigation of the molecular mechanisms underlying the inhibitory activity of this compound, which may provide insights into new targets for cancer and bacterial therapy. Additionally, the potential use of this compound in combination with other drugs or therapies should be explored.
Synthesemethoden
The synthesis of 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide involves the reaction of 3-Chloro-4,5-diethoxybenzylamine with benzenesulfonyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can then be purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide has been mainly focused on its potential as a cancer treatment and antibacterial agent. Studies have shown that this compound exhibits potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have antibacterial activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Molekularformel |
C17H21ClN2O4S |
|---|---|
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
4-[(3-chloro-4,5-diethoxyphenyl)methylamino]benzenesulfonamide |
InChI |
InChI=1S/C17H21ClN2O4S/c1-3-23-16-10-12(9-15(18)17(16)24-4-2)11-20-13-5-7-14(8-6-13)25(19,21)22/h5-10,20H,3-4,11H2,1-2H3,(H2,19,21,22) |
InChI-Schlüssel |
HLBPPZWGWYPTIL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)Cl)OCC |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283174.png)
![2-{2-iodo-6-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B283175.png)
![2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283177.png)

![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283182.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283184.png)
![2-[4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B283187.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B283188.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B283189.png)
![2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B283190.png)
![2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283192.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B283197.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]acetamide](/img/structure/B283199.png)